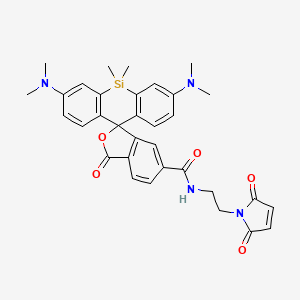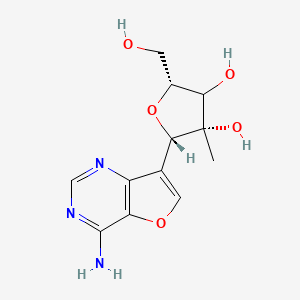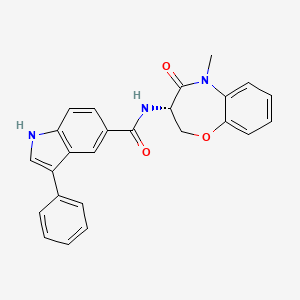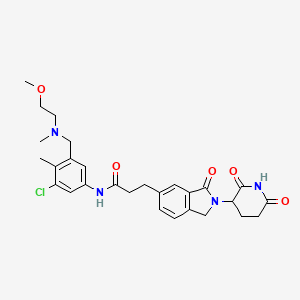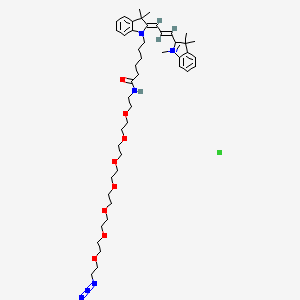
Cy3-PEG7-Azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy3-PEG7-Azide is a fluorescent dye derivative of Cyanine 3, containing seven units of poly(ethylene glycol) and an azide group. This compound is widely used in scientific research due to its ability to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It is also capable of strain-promoted alkyne-azide cycloaddition with molecules containing dibenzocyclooctyne or bicyclononyne groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cy3-PEG7-Azide typically involves the conjugation of Cyanine 3 with poly(ethylene glycol) and the subsequent introduction of an azide group. The process begins with the preparation of Cyanine 3, followed by the attachment of poly(ethylene glycol) units through a series of chemical reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
化学反応の分析
Types of Reactions: Cy3-PEG7-Azide primarily undergoes cycloaddition reactions, specifically copper-catalyzed azide-alkyne cycloaddition and strain-promoted alkyne-azide cycloaddition. These reactions are highly specific and efficient, making this compound a valuable tool in click chemistry .
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Strain-Promoted Alkyne-Azide Cycloaddition: This reaction does not require a catalyst and can be performed under mild conditions.
Major Products: The major products of these reactions are triazole-linked conjugates, which are stable and can be used for various applications in chemical biology and materials science .
科学的研究の応用
Cy3-PEG7-Azide has a wide range of applications in scientific research:
Chemistry: It is used in click chemistry for the synthesis of complex molecules and materials.
Biology: The compound is employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, due to its fluorescent properties
作用機序
The mechanism of action of Cy3-PEG7-Azide involves its ability to undergo specific cycloaddition reactions with alkyne-containing molecules. The azide group in this compound reacts with the alkyne group to form a stable triazole linkage. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and molecular labeling .
類似化合物との比較
Cy3-PEG4-Azide: Contains four units of poly(ethylene glycol) and an azide group.
Cy5-PEG7-Azide: A derivative of Cyanine 5 with seven units of poly(ethylene glycol) and an azide group.
Cy3-PEG7-Alkyne: Contains an alkyne group instead of an azide group, allowing it to undergo cycloaddition reactions with azide-containing molecules.
Uniqueness: Cy3-PEG7-Azide is unique due to its combination of a long poly(ethylene glycol) chain and an azide group, which provides enhanced solubility and reactivity. This makes it particularly useful for applications requiring high specificity and efficiency in bioconjugation and molecular labeling .
特性
分子式 |
C46H69ClN6O8 |
|---|---|
分子量 |
869.5 g/mol |
IUPAC名 |
N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C46H68N6O8.ClH/c1-45(2)38-14-8-10-16-40(38)51(5)42(45)18-13-19-43-46(3,4)39-15-9-11-17-41(39)52(43)23-12-6-7-20-44(53)48-21-24-54-26-28-56-30-32-58-34-36-60-37-35-59-33-31-57-29-27-55-25-22-49-50-47;/h8-11,13-19H,6-7,12,20-37H2,1-5H3;1H |
InChIキー |
WCKSHTMNHGYQQR-UHFFFAOYSA-N |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


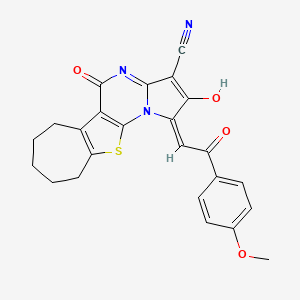

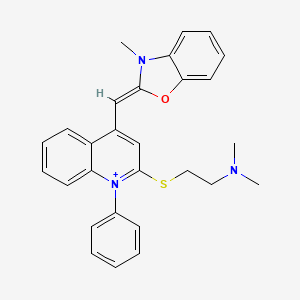

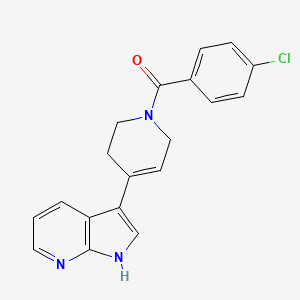
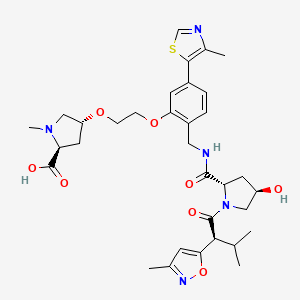


![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
